molecular formula C10H12N2OS B14412322 N-(benzylcarbamothioyl)acetamide CAS No. 81467-37-0

N-(benzylcarbamothioyl)acetamide

Cat. No.: B14412322
CAS No.: 81467-37-0
M. Wt: 208.28 g/mol
InChI Key: ULUBKYNATFLFJD-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom of a carbamothioyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)acetamide typically involves the reaction of benzyl isothiocyanate with acetamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the nucleophilic addition of the amide nitrogen to the isothiocyanate carbon, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzylcarbamothioyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    N-(benzylcarbamothioyl)benzamide: Similar structure but with a benzamide moiety instead of acetamide.

    N-(benzylcarbamothioyl)propionamide: Contains a propionamide group instead of acetamide.

    N-(benzylcarbamothioyl)butyramide: Features a butyramide group instead of acetamide.

Uniqueness

N-(benzylcarbamothioyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

81467-37-0

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

N-(benzylcarbamothioyl)acetamide

InChI

InChI=1S/C10H12N2OS/c1-8(13)12-10(14)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,11,12,13,14)

InChI Key

ULUBKYNATFLFJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NCC1=CC=CC=C1

Origin of Product

United States

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